molecular formula C15H11FO5 B6408514 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261914-53-7

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6408514
CAS No.: 1261914-53-7
M. Wt: 290.24 g/mol
InChI Key: VTGDIEAIVRXNBP-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core with a fluorine atom and a methoxycarbonyl group attached to the phenyl ring

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-5-2-8(6-12(11)16)10-4-3-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGDIEAIVRXNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691489
Record name 3'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-53-7
Record name 3'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common route includes:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom to the phenyl ring using a fluorinating agent such as Selectfluor.

    Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification using methanol and a suitable catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
  • 4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid
  • 4-(3-Fluoro-4-carboxyphenyl)-3-hydroxybenzoic acid

Uniqueness

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

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